molecular formula C27H35N3O3S B2924164 2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide CAS No. 899940-16-0

2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide

Cat. No. B2924164
CAS RN: 899940-16-0
M. Wt: 481.66
InChI Key: GKVXOZHDPHABFL-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of the epidermal growth factor receptor (EGFR), which could make them useful in cancer treatment .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-d]pyrimidine core and the attachment of the various substituents. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the number of rings and substituents. The thieno[2,3-d]pyrimidine core would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the N,N-dipropylacetamide group could influence its solubility and reactivity .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis .

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3S/c1-5-14-28(15-6-2)23(31)17-29-26-24(21-10-8-7-9-11-22(21)34-26)25(32)30(27(29)33)20-13-12-18(3)19(4)16-20/h12-13,16H,5-11,14-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVXOZHDPHABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(C3=C(S2)CCCCC3)C(=O)N(C1=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide

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